H-Lys{Z(4-NO2)}-pyrrolidide.HCl
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Overview
Description
H-Lys{Z(4-NO2)}-pyrrolidide.HCl, also known as 4-nitrobenzyl (5S)-5-amino-6-oxo-6-(1-pyrrolidinyl)hexylcarbamate hydrochloride, is a synthetic compound with a molecular weight of 414.88 g/mol . This compound is characterized by its white to yellow solid form and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys{Z(4-NO2)}-pyrrolidide.HCl involves the protection of the lysine amino group with a 4-nitrobenzyl group. The reaction typically proceeds under mild conditions to avoid the decomposition of sensitive functional groups . The final product is obtained by the reaction of the protected lysine derivative with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Lys{Z(4-NO2)}-pyrrolidide.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Scientific Research Applications
H-Lys{Z(4-NO2)}-pyrrolidide.HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
H-Lys{Z(4-NO2)}-pyrrolidide: The non-hydrochloride form of the compound.
DPP-IV-IN-2: Another inhibitor of dipeptidyl peptidase IV with a similar structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .
Properties
Molecular Formula |
C18H27ClN4O5 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26;/h6-9,16H,1-5,10-13,19H2,(H,20,24);1H/t16-;/m0./s1 |
InChI Key |
OWJFHHKBDXYKJW-NTISSMGPSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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